An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indazol-5-amine
Introduction
6-Fluoro-1H-indazol-5-amine is a fluorinated heterocyclic amine that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique structural features, comprising an indazole core substituted with a fluorine atom and an amino group, make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 6-fluoro-1H-indazol-5-amine, offering a technical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and practical utility.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. 6-Fluoro-1H-indazol-5-amine is a bicyclic aromatic compound with the molecular formula C₇H₆FN₃.
Caption: Workflow for thermodynamic solubility determination.
Methodology:
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Preparation of Solvent Systems: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, ethanol).
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Sample Preparation: Add an excess amount of 6-fluoro-1H-indazol-5-amine to a known volume of each solvent system in separate vials. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution using a syringe filter compatible with the solvent.
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Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 6-fluoro-1H-indazol-5-amine, the primary ionizable center is the amino group, which is expected to be basic. A predicted pKa value for this compound is 13.73. [1]This high value suggests it is a weak base.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. [2][3][4][5][6]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
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Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [2]2. Sample Preparation: Dissolve an accurately weighed amount of 6-fluoro-1H-indazol-5-amine in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. [3]The final concentration should be in the range of 1-10 mM.
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Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
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Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing membrane permeability and metabolic stability. A predicted logP value for 6-fluoro-1H-indazol-5-amine is 1.27, suggesting it is a moderately lipophilic compound. [7] Experimental Protocol for logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining logP values. [8][9][10][11]
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing them to separate. [8]2. Sample Preparation: Prepare a stock solution of 6-fluoro-1H-indazol-5-amine in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.
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Equilibration: Shake the container for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Allow the two phases to separate completely. This can be facilitated by centrifugation.
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Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 6-fluoro-1H-indazol-5-amine is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will exhibit splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom. The N-H protons of the indazole and the amino group will likely appear as broad singlets.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
Experimental Protocol for NMR Data Acquisition:
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Sample Preparation: Dissolve 5-10 mg of 6-fluoro-1H-indazol-5-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. [12][13]3. ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. [14][15]4. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. [16][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum: The IR spectrum of 6-fluoro-1H-indazol-5-amine is expected to show characteristic absorption bands for the N-H stretching of the amine and indazole groups (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
Experimental Protocol for FT-IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid 6-fluoro-1H-indazol-5-amine directly onto the ATR crystal. [19][20]2. Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal, followed by the sample spectrum. [20][21][22]Typically, spectra are collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ for 6-fluoro-1H-indazol-5-amine would be observed at an m/z value corresponding to its exact mass (C₇H₇FN₃⁺). The fragmentation pattern will depend on the ionization technique used (e.g., electron ionization or electrospray ionization).
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [23]2. Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), which is suitable for polar molecules. [24]3. Data Acquisition: Acquire the mass spectrum in a high-resolution mode over a suitable mass range to include the expected molecular ion. [25]4. Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass to confirm the elemental composition.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 6-fluoro-1H-indazol-5-amine, a molecule of significant interest in contemporary drug discovery. By presenting both available data and standardized experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The provided methodologies for determining solubility, pKa, and logP, along with spectroscopic characterization, are designed to be robust and reproducible, ensuring the generation of high-quality data essential for informed decision-making in the drug development pipeline. The integration of theoretical predictions with practical experimental guidance underscores a comprehensive approach to understanding the behavior of this promising molecular scaffold.
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